REACTION_SMILES
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[CH3:27][N:28]1[CH2:29][CH2:30][CH2:31][C:32]1=[O:33].[CH3:34][CH2:35][O:36][C:37]([CH3:38])=[O:39].[CH:18]([N:19]([CH2:20][CH3:21])[CH:22]([CH3:23])[CH3:24])([CH3:25])[CH3:26].[Cl:1][c:2]1[n:3][c:4]([CH3:9])[cH:5][c:6]([Cl:8])[n:7]1.[I-:16].[Na+:17].[nH:10]1[n:11][cH:12][cH:13][c:14]1[NH2:15]>>[Cl:1][c:2]1[n:3][c:4]([CH3:9])[cH:5][c:6]([NH:15][c:14]2[nH:10][n:11][cH:12][cH:13]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Cl)nc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccn[nH]1
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Name
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Type
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product
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Smiles
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Cc1cc(Nc2ccn[nH]2)nc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |